molecular formula C9H11ClN2O2 B13342031 2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid CAS No. 1007878-77-4

2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid

Katalognummer: B13342031
CAS-Nummer: 1007878-77-4
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: CMIBRSHSNYUWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom and a dimethylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Chloropyridin-3-yl)-2-(methylamino)acetic acid
  • 2-(6-Chloropyridin-3-yl)-2-(ethylamino)acetic acid

Uniqueness

2-(6-Chloropyridin-3-yl)-2-(dimethylamino)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylamino group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

1007878-77-4

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

2-(6-chloropyridin-3-yl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)8(9(13)14)6-3-4-7(10)11-5-6/h3-5,8H,1-2H3,(H,13,14)

InChI-Schlüssel

CMIBRSHSNYUWOL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(C1=CN=C(C=C1)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.